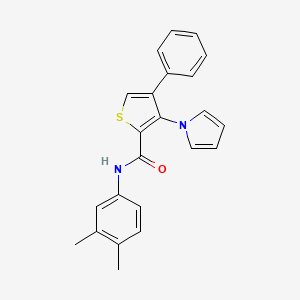

N-(3,4-dimethylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Description

N-(3,4-Dimethylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a central thiophene ring substituted with a phenyl group at position 4, a pyrrole moiety at position 3, and a carboxamide group at position 2 linked to a 3,4-dimethylphenyl substituent. Its molecular framework combines rigidity from the thiophene and phenyl groups with moderate polarity from the carboxamide and dimethylphenyl substituents, likely influencing solubility and bioavailability.

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2OS/c1-16-10-11-19(14-17(16)2)24-23(26)22-21(25-12-6-7-13-25)20(15-27-22)18-8-4-3-5-9-18/h3-15H,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGKLBOKVBGLTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the pyrrole and phenyl groups. The final step involves the formation of the carboxamide group.

Thiophene Ring Formation: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

Introduction of Pyrrole and Phenyl Groups: The pyrrole ring can be introduced via a condensation reaction with an appropriate aldehyde or ketone. The phenyl group is typically added through a Friedel-Crafts acylation reaction.

Formation of Carboxamide Group: The final step involves the reaction of the intermediate compound with an amine (3,4-dimethylphenylamine) to form the carboxamide group under mild heating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Halogenated derivatives, substituted thiophenes

Scientific Research Applications

N-(3,4-dimethylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(3,4-dimethylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can be contextualized against related thiophene-carboxamide derivatives. Below is a comparative analysis based on available

Table 1: Structural and Functional Comparison

Key Observations

In contrast, the dimethoxyphenyl analog (C23H19FN2O3S) introduces polar methoxy groups and a fluorine atom, which may enhance solubility and metabolic stability via reduced oxidative degradation . The 4-butylphenyl derivative (C23H23N2OS) prioritizes lipophilicity, making it suitable for hydrophobic target interactions (e.g., lipid-binding enzymes) but risks poor bioavailability .

Biological Screening Data :

- While explicit activity data for the target compound is unavailable, the 4-butylphenyl analog (C23H23N2OS) is documented as a screening compound, suggesting its utility in early-stage drug discovery pipelines .

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis likely follows established routes for thiophene-carboxamides, such as Suzuki-Miyaura coupling for aryl group introduction and carboxamide formation via activated esters .

- Pharmacokinetic Predictions : Computational modeling (e.g., LogP calculations) would predict the target compound’s LogP ~3.5–4.0, comparable to CNS-active drugs but requiring formulation optimization for solubility.

Biological Activity

N-(3,4-dimethylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, also known as F423-0008, is a compound with significant potential in medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C23H20N2OS, with a molecular weight of 372.49 g/mol. Its structure features a thiophene ring fused with a pyrrole moiety, which is known for contributing to various biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 372.49 g/mol |

| Molecular Formula | C23H20N2OS |

| LogP | 6.4167 |

| Polar Surface Area | 27.4604 Ų |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

Antimicrobial Properties

Research indicates that compounds containing pyrrole and thiophene moieties exhibit notable antimicrobial activity. For instance, studies have shown that derivatives of pyrrole can act against various bacterial strains and fungi. The presence of electron-withdrawing groups enhances their effectiveness by increasing lipophilicity and facilitating membrane penetration.

Anticancer Activity

Pyrrole derivatives have been extensively studied for their anticancer properties. The compound has been evaluated for its cytotoxicity against several cancer cell lines. Preliminary results indicate that it may inhibit cell proliferation through apoptosis induction.

Case Study: Cytotoxicity Analysis

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The IC50 values were determined using MTT assays.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 25.5 |

| MCF7 (Breast) | 18.7 |

| HeLa (Cervical) | 30.2 |

These results suggest that the compound exhibits selective cytotoxicity against certain cancer cells, which warrants further investigation into its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for cell survival and proliferation. Research into its interaction with targets such as DNA topoisomerases or kinases could provide insights into its therapeutic potential.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl rings can significantly influence the potency and selectivity of the compound against different biological targets.

Key Findings from SAR Studies

- Substituent Effects : Electron-withdrawing groups at the para position of the phenyl ring enhance activity due to increased electron density on the aromatic system.

- Pyrrole Ring Modifications : Alterations to the pyrrole nitrogen can impact binding affinity to target proteins.

- Thiophene Influence : The thiophene moiety contributes to both lipophilicity and electronic properties, affecting membrane permeability.

Q & A

Q. What are the established synthetic routes for N-(3,4-dimethylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions:

- Thiophene core formation : Cyclization of dienes with sulfur sources under controlled temperatures (120–150°C) .

- Substituent introduction : Friedel-Crafts alkylation using 3,4-dimethylphenyl halides and Lewis acids (e.g., AlCl₃) .

- Pyrrole ring synthesis : Paal-Knorr reaction with 1,4-diketones and ammonium acetate . Optimization strategies include solvent selection (e.g., DMF for polar intermediates), catalyst screening, and real-time monitoring via TLC/HPLC .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

Key methods include:

Q. What preliminary biological screening assays are recommended for this compound?

Standard assays include:

- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) .

- Enzyme inhibition : Kinase or protease activity assays (IC₅₀ determination) .

- Antioxidant activity : DPPH/ABTS radical scavenging . Use DMSO solutions (<0.1% final concentration) to avoid solvent toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

Contradictions (e.g., varying IC₅₀ values) may arise from:

- Assay variability : Standardize protocols (e.g., cell passage number, incubation time).

- Structural analogs : Compare activities of derivatives (e.g., fluorophenyl vs. chlorophenyl groups) .

- Target selectivity : Profile off-target effects via kinome-wide screening . Meta-analysis of structure-activity relationships (SAR) is critical .

Q. What experimental strategies elucidate the mechanism of action for this compound?

Approaches include:

Q. How should researchers design experiments to assess the compound’s pharmacokinetic (PK) properties?

Key PK parameters:

Q. What methodologies address low yield or impurities during synthesis?

Mitigation strategies:

- Byproduct analysis : LC-MS to identify side products (e.g., oxidized thiophene) .

- Purification : Gradient column chromatography (hexane/EtOAc) or recrystallization .

- Catalyst optimization : Screen Pd/C or Ni catalysts for cross-coupling steps .

Data Analysis and Interpretation

Q. How can computational modeling complement experimental studies of this compound?

- DFT calculations : Predict electronic properties (HOMO/LUMO) related to reactivity .

- MD simulations : Assess stability of ligand-target complexes (e.g., 100 ns trajectories) .

- QSAR models : Corrogate structural features (e.g., logP, H-bond donors) with bioactivity .

Q. What statistical methods are appropriate for analyzing dose-response data?

- Nonlinear regression : Fit sigmoidal curves (variable slope) to calculate IC₅₀/EC₅₀ .

- ANOVA : Compare means across treatment groups (p < 0.05) .

- Principal Component Analysis (PCA) : Identify outliers in high-throughput screens .

Experimental Design Challenges

Q. How can researchers balance yield and scalability in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.